N-Desalkyl Itraconazole

Descripción general

Descripción

N-Desalkyl Itraconazole is a metabolite of itraconazole, a triazole antifungal agent. Itraconazole is commonly used for the prevention and treatment of fungal infections. This compound is formed through the metabolic process mediated by cytochrome P450 3A4 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Desalkyl Itraconazole is synthesized from itraconazole through a metabolic reaction involving cytochrome P450 3A4. The process involves the removal of an alkyl group from itraconazole .

Industrial Production Methods

it can be isolated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques .

Análisis De Reacciones Químicas

Types of Reactions

N-Desalkyl Itraconazole undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acetonitrile and ammonium acetate. The reactions are typically carried out under isocratic elution conditions .

Major Products Formed

The major products formed from the reactions of this compound include hydroxy-itraconazole and keto-itraconazole .

Aplicaciones Científicas De Investigación

N-Desalkyl Itraconazole has several scientific research applications, including:

Chemistry: It is used in studies involving the metabolism of itraconazole and its derivatives.

Biology: It is used to understand the metabolic pathways and the role of cytochrome P450 3A4 in drug metabolism.

Medicine: It is used in therapeutic drug monitoring to ensure optimal dosing of itraconazole in patients.

Mecanismo De Acción

N-Desalkyl Itraconazole exerts its effects by inhibiting the fungal-mediated synthesis of ergosterol, a vital component of fungal cell membranes. This inhibition is achieved through the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-Desalkyl Itraconazole include:

- Hydroxy-itraconazole

- Keto-itraconazole

- Itraconazole

Uniqueness

This compound is unique due to its specific metabolic pathway and its role as a metabolite of itraconazole. Unlike hydroxy-itraconazole and keto-itraconazole, this compound is formed through the removal of an alkyl group .

Actividad Biológica

N-Desalkyl Itraconazole (ND-ITZ) is a significant metabolite of the antifungal agent Itraconazole (ITZ), which is widely used for treating various fungal infections. Understanding the biological activity of ND-ITZ is crucial, as it contributes to the pharmacological effects and potential drug interactions associated with ITZ. This article explores the biological activity of ND-ITZ, including its pharmacokinetics, mechanisms of action, and implications for drug-drug interactions.

Pharmacokinetics of this compound

ND-ITZ is formed through the metabolic pathway of ITZ primarily via cytochrome P450 3A4 (CYP3A4). In studies involving healthy volunteers, ND-ITZ was detected alongside other metabolites such as hydroxy-itraconazole (OH-ITZ) and keto-itraconazole, indicating its presence in plasma after ITZ administration. The pharmacokinetic profile shows that ND-ITZ has a significant impact on the overall efficacy and safety of ITZ therapy.

Key Pharmacokinetic Findings:

- Bioavailability: ND-ITZ exhibits considerable interindividual variability in absorption and distribution.

- Half-life: The elimination half-life of ND-ITZ is comparable to that of ITZ, contributing to prolonged antifungal activity.

- Metabolism: ND-ITZ is primarily eliminated via hepatic metabolism, with only a small fraction excreted unchanged in urine .

ND-ITZ retains some antifungal activity due to its ability to inhibit ergosterol biosynthesis, similar to ITZ. However, its primary role may be more related to its effects on drug metabolism rather than direct antifungal action.

Inhibition of CYP3A4:

ND-ITZ has been shown to inhibit CYP3A4 activity, which can lead to significant drug-drug interactions. This inhibition can increase the plasma concentrations of co-administered drugs that are substrates for CYP3A4, potentially leading to toxicity or enhanced therapeutic effects.

In Vitro Studies:

In vitro studies have indicated that ND-ITZ has unbound IC50 values ranging from 4.6 nM to 7.0 nM when interacting with human liver microsomes, demonstrating its potency as an inhibitor of CYP3A4 .

Case Studies and Clinical Implications

Several clinical studies have highlighted the importance of considering ND-ITZ in therapeutic regimens involving ITZ:

-

Drug Interaction Studies:

- A study demonstrated that co-administration of ITZ significantly altered the pharmacokinetics of meloxicam, with reductions in AUC and Cmax attributed partly to ND-ITZ's inhibitory effects on CYP3A4 .

- Another study showed increased plasma concentrations of fexofenadine when administered with ITZ, indicating that ND-ITZ contributes to altered absorption profiles due to P-glycoprotein inhibition .

- Therapeutic Monitoring:

Summary Table: Biological Activity Overview

| Parameter | This compound (ND-ITZ) |

|---|---|

| Formation | Metabolite of Itraconazole via CYP3A4 |

| Antifungal Activity | Retains some activity; primary role in drug interactions |

| CYP3A4 Inhibition | Unbound IC50: 4.6 nM - 7.0 nM |

| Pharmacokinetics | Comparable half-life to ITZ; significant variability |

| Clinical Relevance | Alters pharmacokinetics of co-administered drugs |

Propiedades

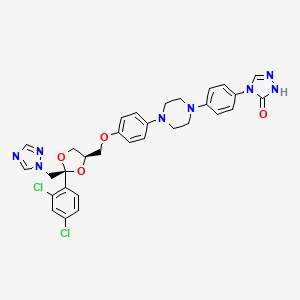

IUPAC Name |

4-[4-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAPZOQKYAPBHI-DLFZDVPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@@H]5CO[C@@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H30Cl2N8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89848-41-9 | |

| Record name | N-Desalkyl-itraconazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089848419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESALKYL-ITRACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/123KG715O7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the potency of N-Desalkyl-itraconazole as a CYP3A4 inhibitor compared to Itraconazole and its other metabolites?

A1: N-Desalkyl-itraconazole demonstrates significant potency as a CYP3A4 inhibitor. In vitro studies using human liver microsomes have shown that it exhibits an unbound IC50 value of 0.4 nM, indicating a higher inhibitory potency compared to Itraconazole (unbound IC50 of 6.1 nM) and its other metabolites, Hydroxy-itraconazole (unbound IC50 of 4.6 nM) and Keto-itraconazole (unbound IC50 of 7.0 nM) [].

Q2: Does the inhibition of CYP3A4 by Itraconazole metabolites, including N-Desalkyl-itraconazole, contribute to the overall drug-drug interaction potential of Itraconazole in a clinical setting?

A2: While in vitro data clearly demonstrates the potent CYP3A4 inhibition by N-Desalkyl-itraconazole and other Itraconazole metabolites [, ], further research is needed to establish their individual contributions to the overall drug-drug interaction potential of Itraconazole in vivo.

Q3: Are there analytical methods available to specifically measure the concentration of N-Desalkyl-itraconazole in human plasma?

A3: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed and validated for the simultaneous determination of Itraconazole and its metabolites, including N-Desalkyl-itraconazole, in human plasma [, , ]. These methods provide the sensitivity and specificity needed to quantify these compounds in biological samples for research and clinical applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.